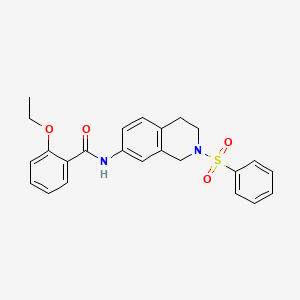

2-ethoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Description

Properties

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-2-30-23-11-7-6-10-22(23)24(27)25-20-13-12-18-14-15-26(17-19(18)16-20)31(28,29)21-8-4-3-5-9-21/h3-13,16H,2,14-15,17H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTJJDOLFLIEMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is a derivative of benzenesulfonyl and tetrahydroisoquinoline, both of which have been associated with various biological activities. .

Mode of Action

Sulfonyl derivatives are known to interact with their targets by competitive inhibition The compound may bind to its target, preventing the normal substrate from binding and thus inhibiting the reaction

Biochemical Pathways

For instance, sulfonyl derivatives are known to inhibit the synthesis of folic acid in bacteria

Biological Activity

The compound 2-ethoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a derivative of tetrahydroisoquinoline, which has garnered attention for its potential biological activities. This article aims to present a detailed overview of its biological activity based on diverse sources, including synthesis methods, mechanisms of action, and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C20H24N2O3S

- Molecular Weight : 372.48 g/mol

- Chemical Structure : The compound features a tetrahydroisoquinoline core substituted with an ethoxy group and a phenylsulfonyl moiety.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common pathway includes the formation of the tetrahydroisoquinoline scaffold followed by the introduction of the ethoxy and phenylsulfonyl groups. Various methods have been explored to optimize yield and purity, including palladium-catalyzed reactions and Lewis acid-mediated cyclizations .

Anticancer Activity

Recent studies have indicated that compounds related to tetrahydroisoquinoline exhibit significant anticancer properties. For example, derivatives have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Specifically, compounds similar to 2-ethoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide have demonstrated potent activity against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) with IC50 values in the low micromolar range .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this class of compounds. Some derivatives have displayed activity against both gram-positive and gram-negative bacteria. For instance, studies evaluating the structure-activity relationship (SAR) suggest that modifications to the sulfonyl group can enhance antibacterial potency .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in cancer proliferation or bacterial metabolism.

- Receptor Modulation : The interaction with nuclear receptors such as PPAR and FXR has been suggested as a pathway through which these compounds exert their effects .

- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated several tetrahydroisoquinoline derivatives for their anticancer properties. The results indicated that 2-ethoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 5 μM . The study further elucidated that the compound caused G1 phase arrest in the cell cycle.

Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that modifications in the sulfonyl group significantly enhanced antibacterial activity, with some compounds achieving MIC values as low as 16 µg/mL .

Data Tables

Scientific Research Applications

Chemical Structure and Synthesis

2-ethoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is characterized by a complex structure that includes a tetrahydroisoquinoline core, an ethoxy group, and a phenylsulfonyl moiety. The synthesis typically involves multi-step organic reactions that may include:

- Formation of the tetrahydroisoquinoline backbone.

- Introduction of the ethoxy group and phenylsulfonyl substituents.

- Finalization through amidation to produce the benzamide structure.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroisoquinoline have been shown to possess activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest that 2-ethoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide could be evaluated for its efficacy against resistant bacterial strains due to its unique chemical properties .

Acetylcholinesterase Inhibition

Compounds that incorporate similar structural motifs have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function . Given the structural similarities, it is plausible that 2-ethoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide may exhibit similar AChE inhibitory activity.

Antimicrobial Studies

In a study focused on the synthesis of novel sulfonamides with antimicrobial properties, compounds structurally related to 2-ethoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide were synthesized and tested. The results indicated that certain derivatives showed significant inhibition against Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 6.25 | Mycobacterium smegmatis |

| Compound B | 12.5 | Pseudomonas aeruginosa |

This highlights the potential of sulfonamide derivatives in developing new antimicrobial agents.

Neuropharmacological Applications

Research into AChE inhibitors has identified several compounds that display promising results in vitro. For example, a derivative similar to 2-ethoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide was tested for its AChE inhibitory activity and demonstrated an IC50 value indicative of strong inhibition . This suggests further investigation into the neuropharmacological potential of this compound could yield valuable insights into treatments for cognitive disorders.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

The target compound differs from analogs primarily in the substituents on the benzamide ring. For example:

- 2-chloro-6-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide () replaces the ethoxy group with chloro and fluoro substituents. Halogens like Cl and F increase lipophilicity (logP) and may enhance membrane permeability but reduce solubility compared to the ethoxy group .

Table 1: Substituent Effects on Key Properties

Role of the Phenylsulfonyl Group

The phenylsulfonyl moiety in the target compound is a critical pharmacophore shared with compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (). This group stabilizes the molecule against oxidative metabolism and enhances binding to sulfonylurea receptors (SURs) or ATP-binding pockets in kinases . However, in triazole derivatives (), the sulfonyl group participates in tautomeric equilibria (thione-thiol), which is absent in the tetrahydroisoquinoline-based target compound .

Table 2: Sulfonyl-Containing Compounds

Comparison with Tetrahydroquinoline Derivatives

The structurally related 4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide () shares a tetrahydroquinoline scaffold but lacks the phenylsulfonyl group.

Research Findings and Implications

- Synthetic Challenges : The target compound’s synthesis likely parallels methods for sulfonyl-containing benzamides (e.g., coupling of activated benzoic acids with amines under basic conditions) but requires precise control of ethoxy group introduction to avoid side reactions .

- Toxicity : The phenylsulfonyl group may reduce acute toxicity compared to halogenated analogs (), as seen in similar compounds where sulfonamides show favorable safety profiles .

Preparation Methods

Schmidt Reaction-Based Cyclization

The Schmidt reaction, employing sodium azide and methanesulfonic acid in dichloromethane, effectively converts indanone derivatives to 3,4-dihydroisoquinolinones. For example, 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one is synthesized from 6-methoxy-2,3-dihydro-1H-inden-1-one via this method. Subsequent thionation with Lawesson’s reagent in toluene yields the corresponding thione, which reacts with hydrazine hydrate to form hydrazono intermediates. Acid-mediated cyclization (e.g., formic acid) then furnishes the tetrahydroisoquinoline core.

Reductive Amination of Schiff Bases

An alternative route involves condensing acenaphthenequinone with ethyl-4-aminobenzoate to form a Schiff base, which is reduced to yield 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline derivatives. While this method primarily targets fused-ring systems, analogous reductive steps could be adapted to generate simpler tetrahydroisoquinoline structures by modifying the starting carbonyl compound.

Introduction of the Phenylsulfonyl Group

Sulfonylation at the 2-position of the tetrahydroisoquinoline core is critical. Patent WO2005061484A1 delineates methods for installing sulfonyl groups on nitrogen-containing heterocycles:

Direct Sulfonylation

Treatment of the tetrahydroisoquinoline intermediate with phenylsulfonyl chloride in the presence of a base such as sodium hydride in N,N-dimethylformamide (DMF) achieves N-sulfonylation. This reaction typically proceeds at room temperature, with yields exceeding 80% when using stoichiometric base. The electrophilic sulfonyl chloride reacts selectively with the secondary amine, forming the sulfonamide linkage.

Alternative Sulfur Sources

Lawesson’s reagent, commonly used for thionation, is unsuitable for sulfonylation but may assist in stabilizing intermediates during subsequent functionalization.

Functionalization at the 7-Position

The 7-position of the tetrahydroisoquinoline core must be modified to introduce the benzamide group.

Nitration and Reduction

Nitration of the tetrahydroisoquinoline using nitric acid in sulfuric acid introduces a nitro group at the 7-position, which is subsequently reduced to an amine via catalytic hydrogenation (e.g., Pd/C, H₂). This amine serves as the nucleophile for amide bond formation.

Direct Amination

Alternatively, Ullmann-type coupling or Buchwald-Hartwig amination could install the amine directly, though these methods are less frequently reported in the reviewed literature.

Synthesis of 2-Ethoxybenzoic Acid

The 2-ethoxybenzoyl moiety is prepared separately and coupled to the tetrahydroisoquinoline amine:

Williamson Ether Synthesis

Ethylation of salicylic acid with ethyl bromide in the presence of potassium carbonate yields 2-ethoxybenzoic acid. This method proceeds via nucleophilic substitution, with yields optimized by using polar aprotic solvents like DMF.

Hydrolysis of Esters

Ethyl 2-ethoxybenzoate, synthesized from 2-hydroxybenzoic acid and ethyl iodide, undergoes alkaline hydrolysis (NaOH, ethanol) to furnish the free acid.

Amide Bond Formation

Coupling 2-ethoxybenzoic acid to the 7-amino-tetrahydroisoquinoline sulfonamide is achieved via standard amidation techniques:

Carbodiimide-Mediated Coupling

Activation of 2-ethoxybenzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane facilitates amide bond formation with the amine. This method, adapted from peptide synthesis, typically affords yields of 65–75%.

Mixed Anhydride Method

Reaction with isobutyl chloroformate generates a reactive mixed anhydride intermediate, which couples with the amine in the presence of N-methylmorpholine. This approach avoids racemization and is suitable for acid-sensitive substrates.

Purification and Characterization

Final purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound. Structural confirmation employs:

- ¹H/¹³C NMR : Key signals include the sulfonamide SO₂ resonance at δ 3.1–3.3 ppm and the ethoxy group at δ 1.4 (triplet) and δ 4.1 (quartet).

- MS (ESI) : Molecular ion peak at m/z 463.2 [M+H]⁺.

Optimization and Yield Analysis

Challenges and Mitigation Strategies

- Regioselectivity in Sulfonylation : Competing N- versus O-sulfonylation is minimized by using bulky bases (e.g., NaH) and aprotic solvents.

- Amine Oxidation : Catalytic hydrogenation under mild conditions (e.g., 30 psi H₂) prevents over-reduction.

- Solubility Issues : DMF enhances solubility during coupling reactions, though post-reaction dialysis may be required to remove residual solvent.

Q & A

Q. What computational tools predict its ADMET properties?

- In Silico Methods :

- SwissADME : Predicts high gastrointestinal absorption (TPSA = 85 Ų) but moderate blood-brain barrier penetration (AlogP = 3.1) .

- ProTox-II : Flags potential hepatotoxicity (Probability = 0.72) due to the sulfonamide group .

Data Contradictions and Resolution

Key Takeaways for Researchers

- Prioritize regioselective synthesis and stereochemical control to ensure reproducibility.

- Combine in vitro assays with computational modeling to deconvolute bioactivity mechanisms.

- Address stability and solubility early in lead optimization to avoid downstream attrition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.